3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide
Overview
Description
3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C21H24ClN3O3S This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
The synthesis of 3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chloro-4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced via the reaction of the benzamide intermediate with a suitable isothiocyanate.
Attachment of the Pentanoylamino Group: The final step involves the attachment of the pentanoylamino group through an amide coupling reaction, using reagents such as pentanoyl chloride and a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamothioyl group, potentially converting it to a thiol or thioether.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar compounds to 3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide include:
- 5-Bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide : This compound shares a similar benzamide core but differs in the substituents attached to the aromatic rings.
- 3-chloro-4-ethoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide : This compound has a similar structure but includes a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c1-3-5-9-19(26)23-15-7-6-8-16(13-15)24-21(29)25-20(27)14-10-11-18(28-4-2)17(22)12-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,23,26)(H2,24,25,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJQDKDIAAGYJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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